molecular formula C19H22N2O3S B5234965 N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide

N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B5234965
M. Wt: 358.5 g/mol
InChI Key: XPIZFJUYQQZBGM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide is a compound that belongs to the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. Compounds within this family have been extensively studied for their diverse biological activities and chemical properties. The specific compound may be of interest due to its unique structural features, which include a piperidinylcarbonyl moiety and a methylphenyl group.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For compounds similar to this compound, a stepwise approach may be employed, where the piperidinylcarbonyl group is first synthesized and then introduced to the methylphenyl sulfonamide moiety through nucleophilic substitution reactions or coupling reactions facilitated by catalysts (Miura et al., 1998).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is critical in determining their chemical reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods such as NMR and IR are often used to elucidate the structure. These compounds typically exhibit strong intermolecular interactions, such as hydrogen bonding, which contribute to their solid-state architecture and can influence their biological activity (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides, including this compound, can undergo various chemical reactions, such as sulfonation, acylation, and nucleophilic substitution, depending on the functional groups present. These reactions can be exploited to synthesize derivatives with potential biological activities. The chemical properties of these compounds are significantly influenced by the electron-withdrawing sulfonamide group, which can affect the reactivity of adjacent aromatic rings and heteroatoms (Ceylan et al., 2015).

properties

IUPAC Name

N-(4-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-8-10-17(11-9-15)20-25(23,24)18-7-5-6-16(14-18)19(22)21-12-3-2-4-13-21/h5-11,14,20H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIZFJUYQQZBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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